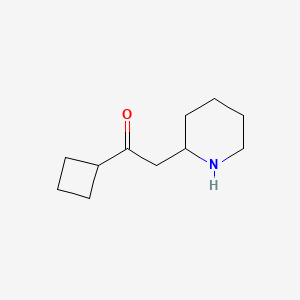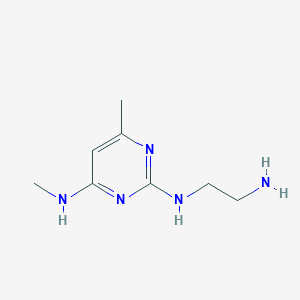
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine is a chemical compound with a complex structure that includes both pyrimidine and ethylenediamine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 2,4-diamino-6-methylpyrimidine with 2-chloroethylamine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-pressure hydrogenation reactors can facilitate the reduction steps involved in the synthesis.
化学反应分析
Types of Reactions
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
2,4-Diamino-6-methylpyrimidine: A precursor in the synthesis of N2-(2-aminoethyl)-N4,6-dimethylpyrimidine-2,4-diamine.
2-Chloroethylamine: Another precursor used in the synthesis.
N-(2-aminoethyl)pyrimidine: A structurally related compound with similar properties.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both pyrimidine and ethylenediamine
属性
分子式 |
C8H15N5 |
|---|---|
分子量 |
181.24 g/mol |
IUPAC 名称 |
2-N-(2-aminoethyl)-4-N,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H15N5/c1-6-5-7(10-2)13-8(12-6)11-4-3-9/h5H,3-4,9H2,1-2H3,(H2,10,11,12,13) |
InChI 键 |
IUJBBNNSVBEBQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NCCN)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol](/img/structure/B13326441.png)
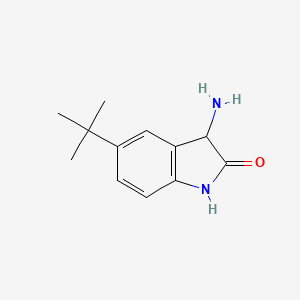
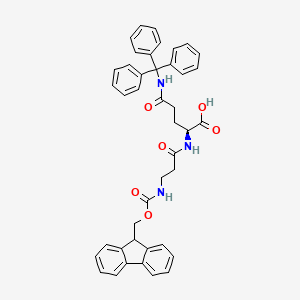
![7-Iodo-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13326450.png)
![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13326463.png)
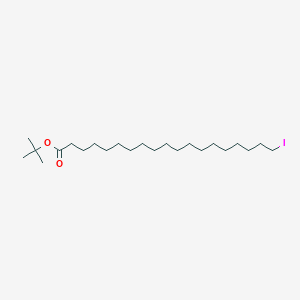
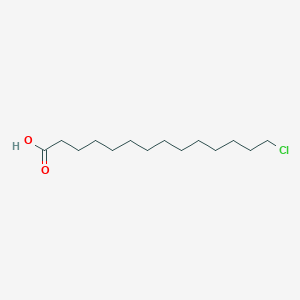
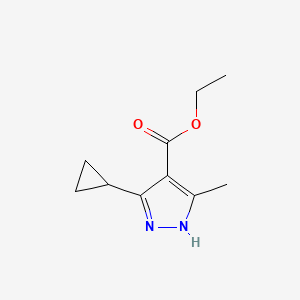
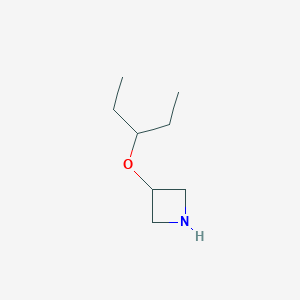
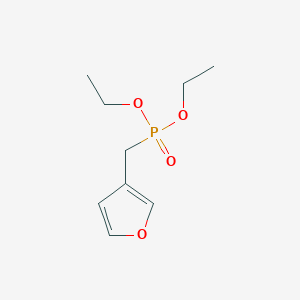
![1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol](/img/structure/B13326508.png)
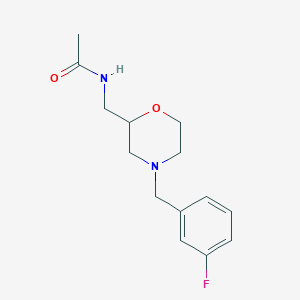
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile dihydrochloride](/img/structure/B13326531.png)
